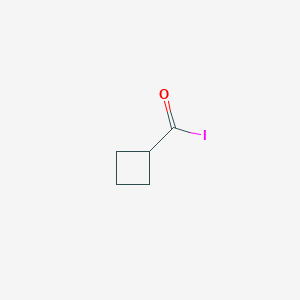
1-Chloro-3-(2,2-difluoroethenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-(2,2-difluoroethenyl)benzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound features a benzene ring substituted with a chlorine atom and a 2,2-difluoroethenyl group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(2,2-difluoroethenyl)benzene typically involves the introduction of the 2,2-difluoroethenyl group onto a chlorobenzene derivative. One common method is through a halogen exchange reaction, where a precursor compound such as 1-chloro-3-iodobenzene is reacted with a difluoroethenylating agent under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale halogen exchange reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Chloro-3-(2,2-difluoroethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of phenolic derivatives.
Addition Reactions: The 2,2-difluoroethenyl group can participate in addition reactions with electrophiles, resulting in the formation of new carbon-carbon bonds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in aqueous or alcoholic solutions.
Addition Reactions: Electrophiles such as bromine or hydrogen chloride can be used, often in the presence of a catalyst like aluminum chloride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Substitution Reactions: Phenolic derivatives.
Addition Reactions: Halogenated or hydrogenated derivatives.
Oxidation Reactions: Hydroxylated or carbonylated derivatives.
科学的研究の応用
1-Chloro-3-(2,2-difluoroethenyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-3-(2,2-difluoroethenyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The 2,2-difluoroethenyl group can participate in electrophilic or nucleophilic interactions, while the chlorine atom can undergo substitution reactions.
類似化合物との比較
Similar Compounds
1-Chloro-2,3-difluorobenzene: Similar in structure but with different substitution patterns.
1-Chloro-2-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a difluoroethenyl group.
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene: Features a trifluoroethyl group instead of a difluoroethenyl group.
Uniqueness
1-Chloro-3-(2,2-difluoroethenyl)benzene is unique due to the presence of the 2,2-difluoroethenyl group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
84750-91-4 |
|---|---|
分子式 |
C8H5ClF2 |
分子量 |
174.57 g/mol |
IUPAC名 |
1-chloro-3-(2,2-difluoroethenyl)benzene |
InChI |
InChI=1S/C8H5ClF2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-5H |
InChIキー |
NDUJPBZFVDVMCN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C=C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(11-Methyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14426552.png)
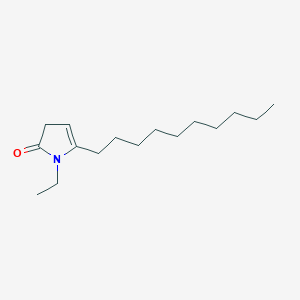
![N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14426565.png)
![Lithium, [diazo(trimethylsilyl)methyl]-](/img/structure/B14426566.png)
![2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro-](/img/structure/B14426571.png)
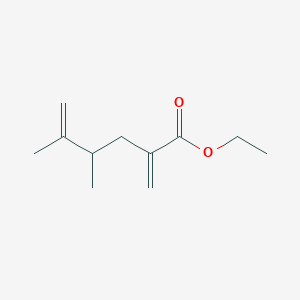
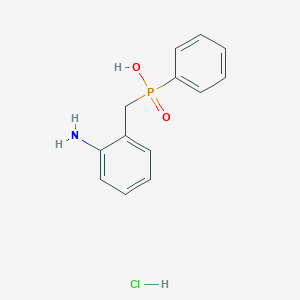
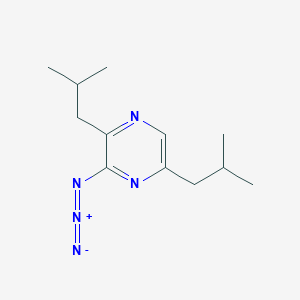
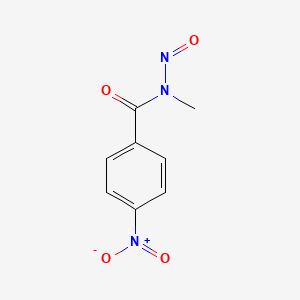
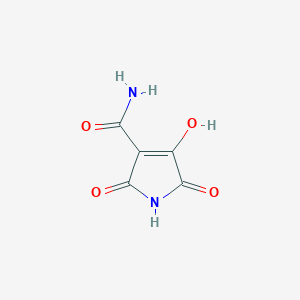
![4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B14426609.png)
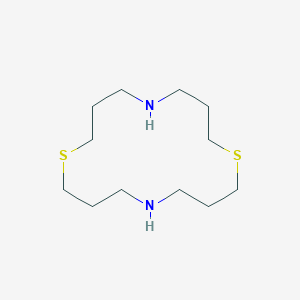
![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14426623.png)
